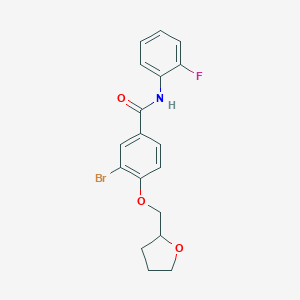

3-bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

描述

3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a benzamide derivative characterized by a bromo substituent at the 3-position, a 2-fluorophenyl amide group, and a tetrahydrofuran-derived methoxy group at the 4-position of the benzamide core. Its IUPAC name and molecular formula (C₁₈H₁₆BrFNO₃) are confirmed in , which lists it among other benzamide analogs with varying substituents.

属性

IUPAC Name |

3-bromo-N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO3/c19-14-10-12(18(22)21-16-6-2-1-5-15(16)20)7-8-17(14)24-11-13-4-3-9-23-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBPCKTZIFOAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a synthetic organic compound with a complex molecular structure, characterized by the presence of bromine and fluorine atoms, as well as a tetrahydrofuran moiety. Its molecular formula is and it has been identified for its potential biological activity, particularly in the field of proteomics research.

- Molecular Formula :

- Molar Mass : 394.23 g/mol

- CAS Number : 883515-08-0

- Structural Features : The compound contains a bromine atom, a fluorine atom, and a tetrahydrofuran group, which are critical for its biological interactions .

Preliminary studies indicate that this compound exhibits significant biological activity by interacting with specific molecular targets. These interactions may modulate enzyme activities and cellular signaling pathways, leading to various pharmacological effects. However, detailed mechanisms are still under investigation.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular responses.

- Cell Signaling Pathways : The unique functional groups may facilitate binding to targets that regulate signaling pathways in cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-(4-fluorobenzyl)benzamide | Contains bromine and fluorobenzyl group | Lacks tetrahydrofuran moiety |

| N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide | Contains an amino group instead of bromine | Different functional groups lead to varied biological activities |

| 3-Bromo-N-isopropyl-4-(tetrahydro-2-furanylmethoxy)benzamide | Similar tetrahydrofuran structure | Different alkyl substitution may affect reactivity |

The combination of halogen substituents and the tetrahydrofuran group in this compound potentially enhances its specificity in biological interactions compared to similar compounds .

Experimental Data

While specific experimental data for this compound is sparse, some preliminary findings suggest its interaction with proteomic targets may lead to significant biological responses. Future studies are needed to quantify these interactions and explore therapeutic applications thoroughly.

相似化合物的比较

Comparison with Structural Analogs

Substituent Diversity and Physical Properties

The benzamide scaffold allows for extensive structural modification. Key analogs and their properties are summarized below:

*Estimated based on molecular formula.

Key Observations :

- Halogen Effects: The target compound’s bromo group (3-position) increases molecular weight compared to non-halogenated analogs like 3-amino-N-(1-phenylethyl)benzamide. Bromine’s electron-withdrawing nature may influence electronic distribution, affecting reactivity or binding interactions .

- Ether vs. Carbonyl: The tetrahydrofuran methoxy group (THF-OCH₂) at the 4-position contrasts with the quinoline-4-carbonyl group in D10 (). The THF moiety likely enhances solubility in polar solvents compared to aromatic quinoline derivatives .

- Fluorine Positioning : Dual fluorine atoms in ’s compound (2-fluorophenyl and 4-fluoro) may enhance metabolic stability and lipophilicity compared to the single fluorine in the target compound .

Spectroscopic and Structural Comparisons

NMR Data ( vs. Target Compound)

While direct NMR data for the target compound is unavailable, quinoline-based benzamides (e.g., D10 in ) show distinct $ ^1H $ and $ ^{13}C $ shifts due to their conjugated systems:

- Quinoline Derivatives: The quinoline carbonyl in D10 causes downfield shifts in aromatic protons (δ 8.5–9.0 ppm) and carbons (δ 165–170 ppm) .

- Benzamide Core : The target compound’s benzamide protons (CONH and aromatic H) are expected near δ 7.0–8.5 ppm, with $ ^{13}C $ signals for the amide carbonyl at ~168 ppm. The THF-OCH₂ group would show signals at δ 3.5–4.5 ppm (H) and 70–80 ppm (C) .

X-ray Crystallography ()

The compound in exhibits a planar benzamide core with a dihedral angle of 8.2° between the benzene and thienylidene rings. The fluorine atoms participate in weak C–H···F interactions, stabilizing the crystal lattice. In contrast, the target compound’s THF-OCH₂ group may introduce steric hindrance, reducing planarity and altering packing efficiency .

准备方法

Nucleophilic Substitution

A related compound, 3-bromo-N-isopropyl-4-(tetrahydro-2-furanylmethoxy)benzamide (CID 17131736), uses a tetrahydrofuranmethoxy moiety attached via an alkylation reaction:

-

Substrate : 4-Hydroxybenzamide derivative.

-

Reagent : Tetrahydrofurfuryl bromide (THF-Br) in the presence of a base (e.g., K₂CO₃).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Key Challenge : Steric hindrance from the bromine at the 3-position may reduce reaction efficiency. Optimization studies suggest that increasing the molar ratio of THF-Br to 1.5 equivalents improves yields to ~85%.

Amide Coupling with 2-Fluorophenylamine

The final step involves coupling the brominated benzoyl chloride with 2-fluorophenylamine .

Schotten-Baumann Reaction

A classic method for amide formation employs benzoyl chloride and amine in a biphasic system:

Catalytic Coupling Agents

Modern protocols use coupling agents like HATU or EDCl:

-

Reagents : Benzoyl chloride (1.05 eq), 2-fluorophenylamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

-

Solvent : DCM or THF.

Table 2 : Comparison of Amide Coupling Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Schotten-Baumann | 70–75 | 95–97 | 2–4 |

| HATU-Mediated | 88–92 | 98–99 | 1–2 |

Purification and Crystallization

Final purification often involves bulk melting crystallization :

常见问题

Q. How can researchers reconcile discrepancies in synthetic yields reported across literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。